molecular formula C17H12N4S B10844403 4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine

4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine

Cat. No.: B10844403
M. Wt: 304.4 g/mol
InChI Key: XYMCAGVJYOESBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine is a heterocyclic compound that contains pyridine, quinoline, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with 2-bromoquinoline in the presence of a base to form the intermediate, which is then cyclized with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield the corresponding amines.

Scientific Research Applications

4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine is unique due to the presence of both quinoline and thiazole rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

4-pyridin-2-yl-5-quinolin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H12N4S/c18-17-21-15(13-7-3-4-10-19-13)16(22-17)14-9-8-11-5-1-2-6-12(11)20-14/h1-10H,(H2,18,21)

InChI Key

XYMCAGVJYOESBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(N=C(S3)N)C4=CC=CC=N4

Origin of Product

United States

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